Estriol 3-sulfate 16-glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWFRGUDKUYOG-SUPAOECSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4661-65-8 | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol 3-sulfate 16-glucuronide is synthesized in the liver through the glucuronidation of estriol sulfate. The enzyme UDP-glucuronyltransferase catalyzes this reaction, facilitating the addition of a glucuronic acid moiety to estriol sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic conversion of estriol sulfate using UDP-glucuronyltransferase. This process can be optimized for large-scale production by controlling reaction conditions such as pH, temperature, and enzyme concentration.
Chemical Reactions Analysis
Hydrolysis
Estriol 3-glucuronide can undergo hydrolysis back to estriol, particularly in the presence of β-glucuronidase enzymes. This process can reactivate estriol from its glucuronide form.
Enterohepatic Circulation
In the gut, bacteria can deconjugate estriol 3-glucuronide, releasing active estriol back into circulation. This enterohepatic circulation allows estriol to exert its weak estrogenic effects.
Metabolic Fate and Excretion
Estriol 3-sulfate-16-glucuronide is a major biliary metabolite of estriol . After intravenous injection, the nature of urinary conjugates changes with time; initially, estriol 3-sulfate-16-glucuronide and estriol-16-glucuronide predominate, but later estriol-3-glucuronide appears in significant amounts .
Interactions
Interaction studies involving estriol 3-glucuronide primarily focus on its role as a substrate for various enzymes, particularly β-glucuronidases. These enzymes can hydrolyze estriol 3-glucuronide back to active estriol, influencing local estrogen concentrations in tissues. Studies have explored how other drugs may affect the metabolism of estriol and its glucuronides, impacting therapeutic outcomes and side effects.
Comparison with Other Steroid Glucuronides
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Estrone 3-glucuronide | Glucuronidated form of estrone | More potent than estriol; involved in similar metabolic pathways |
| Estradiol 17β-glucuronide | Glucuronidated form of estradiol | Higher affinity for estrogen receptors; significant role in reproductive health |
| Estrone sulfate | Sulfated derivative of estrone | Different metabolic pathway; often more stable than glucuronides |
| Estradiol 3-sulfate | Sulfated derivative of estradiol | Similar excretion pathway but different biological activity profile |
| Estriol 3-sulfate 16-glucuronide | Diconjugated metabolite of estriol | Role in the detoxification and excretion of estriol, a weaker estrogen compared to estradiol or estrone |
Scientific Research Applications
Biological Role and Metabolism
Estriol 3-sulfate 16-glucuronide is generated from estriol sulfate and serves multiple functions:
- Excretion of Toxic Substances : The glucuronidation process enhances the solubility of estriol, facilitating its excretion via urine, which is essential for detoxification in the human body .
- Hormonal Regulation : As an estrogen metabolite, it may influence estrogenic activity in tissues, particularly during pregnancy when its levels increase significantly .
Hormonal Assessment
This compound is used as a biomarker in various clinical assessments:
- Pregnancy Monitoring : Elevated levels of this metabolite are observed during pregnancy, making it a valuable marker for fetal well-being and placental function. Studies have shown that measuring estriol glucuronides can provide insights into the health of the fetus and the mother .
- Diagnosis of Pregnancy Complications : Its concentration in amniotic fluid has been correlated with conditions such as premature rupture of membranes, aiding in the diagnosis and management of pregnancy-related complications .
Pharmaceutical Development
The compound has been involved in the formulation of pharmaceutical estrogens:
- Historical Use in Hormone Replacement Therapy : this compound was part of early estrogen formulations such as Progynon and Emmenin, which were used for hormone replacement therapy in post-menopausal women .
Analytical Chemistry
This compound is extensively studied using advanced analytical techniques:
- Mass Spectrometry : It is analyzed to quantify estrogen metabolites in biological samples, providing insights into hormonal profiles and metabolic pathways .
- Electrophoresis Techniques : Research has utilized electrophoretic methods to separate and identify various estrogen conjugates, including estriol glucuronides, enhancing our understanding of their pharmacokinetics .
Toxicology Studies
The compound's role in detoxification processes makes it relevant in toxicological research:
- Evaluation of Drug Metabolism : this compound serves as a model compound to study the metabolism of other drugs and xenobiotics through glucuronidation, which is crucial for drug development and safety assessments .
Estriol Metabolite Changes in Pregnancy
A prospective cohort study evaluated vaginal metabolite changes during pregnancy, focusing on estriol glucuronides' levels as indicators of fetal health. The study found significant correlations between elevated estriol metabolites and favorable pregnancy outcomes, highlighting their potential as biomarkers for monitoring fetal development .
Hormonal Profiling in Amniotic Fluid
Research involving amniotic fluid samples demonstrated that measuring estriol-3-glucuronide concentrations could help predict complications during late-stage pregnancies. This study emphasized the importance of this metabolite in clinical settings for assessing fetal distress .
Mechanism of Action
Estriol 3-sulfate 16-glucuronide exerts its effects by interacting with estrogen receptors. When the estrogen receptor binds to its ligand, it can enter the nucleus of the target cell and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
E3S16G is distinguished from other estriol metabolites by its dual conjugation. Below is a detailed comparison with related compounds:
Structural and Metabolic Differences
- Estriol 16-Glucuronide (E3-16G) : This singly conjugated metabolite lacks the 3-sulfate group. It is the predominant estriol glucuronide in human pregnancy urine, reaching concentrations up to 1,150 ng/mL in amniotic fluid by 40 weeks of gestation . Unlike E3S16G, E3-16G is excreted in both humans and rats .
- Estriol 3-Glucuronide (E3-3G) : Conjugated solely at the 3-position, E3-3G increases exponentially during pregnancy (up to 300 ng/mL in amniotic fluid) but is less abundant than E3-16G in late gestation .
- Estriol 3-Sulfate : This sulfate-only conjugate is a precursor to E3S16G. It is upregulated in metabolic disorders and may compete with sulfated bile acids for transport proteins, influencing detoxification pathways .
- Estrone 3-Glucuronide (E1-3G) : A metabolite of estrone, E1-3G is quantitatively the most significant estrogen glucuronide in ovulation prediction, with concentrations ~106 nmol/L during conception cycles .
Analytical Detection and Quantification
E3S16G is challenging to detect due to its low abundance. Key methodologies include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables simultaneous quantification of 15 steroid glucuronides, including E3-16G, but E3S16G requires specialized protocols due to its dual conjugation .
- Immunoassays: Surface plasmon resonance (SPR) and lateral flow assays are optimized for E3-16G in urine, achieving rapid detection with high sensitivity (LOD: ~0.1 ng/mL) .
- Electrochemical Detection : Outperforms UV detection for glucuronide sensitivity but is less commonly applied to sulfated analogs like E3S16G .
Data Tables
Table 2: Analytical Methods for Detection
Biological Activity
Estriol 3-sulfate 16-glucuronide (E3S16G) is a significant metabolite of estriol, a weak estrogen predominantly produced during pregnancy. The biological activity of E3S16G is crucial for understanding its role in estrogen metabolism, therapeutic applications, and potential implications in various health conditions.
- Chemical Formula : CHOS
- Molecular Weight : 544.569 g/mol
- CAS Number : Not available
- Synonyms : this compound
Metabolism and Formation
E3S16G is formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which facilitate glucuronidation—a process that enhances the solubility of hydrophobic compounds for excretion. This metabolite is primarily derived from estriol 3-sulfate, which itself is a product of estradiol metabolism. The glucuronidation process plays a vital role in detoxification and elimination of estrogens from the body, particularly during pregnancy when estriol levels are elevated.
Estrogen Receptor Interaction
E3S16G exhibits biological activity primarily through its interaction with estrogen receptors (ER), specifically ERα and ERβ. Estriol has been shown to have a relative binding affinity (RBA) of approximately 11.3% for ERα and 17.6% for ERβ compared to estradiol, indicating that while it is a weak estrogen, it still possesses significant biological activity .
- Agonist Activity : E3S16G acts as an agonist at estrogen receptors, contributing to various physiological effects associated with estrogen signaling.
- Partial Agonist Effects : It may exhibit mixed agonist-antagonist properties depending on the presence of other estrogens like estradiol, potentially modulating estrogenic effects in tissues .
Anti-Cancer Properties
Recent studies suggest that E3S16G may have protective effects against certain cancers, particularly breast cancer. High concentrations of estriol have been shown to inhibit the proliferation of triple-negative breast cancer cells by blocking G protein-coupled estrogen receptor (GPER) signaling pathways . This antagonistic effect on GPER could provide insights into potential therapeutic applications for managing hormone-sensitive cancers.
Hormone Replacement Therapy (HRT)
E3S16G's role as an estrogen metabolite makes it relevant in hormone replacement therapies aimed at alleviating menopausal symptoms. Its lower potency compared to other estrogens may reduce the risk of adverse effects associated with stronger estrogens while still providing necessary estrogenic activity .
Case Studies
- Candida Vaginitis Prevention : A retrospective study indicated that E3S16G plays a role in preventing recurrent Candida vaginitis, highlighting its potential benefits in maintaining vaginal health during menopause .
- Pregnancy Monitoring : Estriol levels, including its conjugated forms like E3S16G, are often monitored during pregnancy as they provide insights into fetal health and placental function .
Excretion and Pharmacokinetics
E3S16G is primarily excreted via urine as part of the body's detoxification processes. The urinary metabolites of estriol include various glucuronides and sulfates, with E3S16G constituting a minor fraction but still significant for understanding overall estriol metabolism .
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting estriol 3-sulfate 16-glucuronide in biological samples?
- Answer : Immunoassays, such as surface plasmon resonance (SPR) and lateral flow immunoassays, are optimized for rapid quantification in urine, achieving high specificity by targeting the 16-glucuronide moiety . Radioimmunoassays (RIAs) using antisera against estriol 16-glucuronide-bovine serum albumin conjugates enable direct measurement without hydrolysis or purification steps, suitable for large-scale clinical studies . Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for separating isomers (e.g., 3-glucuronide vs. 16-glucuronide) and validating metabolite identity .
Q. How does this compound fit into estrogen metabolism and excretion pathways?
- Answer : this compound is a double conjugate formed via sulfation at the 3-position and glucuronidation at the 16α-position. Over 95% of estriol is excreted in urine as glucuronides, with this metabolite representing a major terminal product in hepatic and placental pathways . Its formation reflects phase II conjugation processes critical for estrogen inactivation and renal clearance .
Q. What isotopic labeling strategies are used to quantify this compound in complex matrices?
- Answer : Deuterium-labeled analogs (e.g., [2H3]- or [2H6]-estriol 3-sulfate 16-glucuronide) serve as internal standards in mass spectrometry. These isotopologues correct for matrix effects and ionization efficiency variations, improving accuracy in pharmacokinetic studies .
Advanced Research Questions
Q. What challenges arise in chromatographic separation of this compound from structurally similar metabolites?
- Answer : Co-elution of sulfate and glucuronide conjugates (e.g., androsterone vs. etiocholanolone derivatives) occurs even with extended LC gradients, necessitating high-resolution MS/MS or derivatization techniques . Isomeric discrimination (e.g., 3-sulfate 16-glucuronide vs. 3-glucuronide 17-sulfate) requires advanced fragmentation patterns and reference standards .
Q. How can this compound serve as a biomarker in clinical studies, and what contradictions exist in its utility?
- Answer : In premature rupture of membranes (PROM), this metabolite is significantly downregulated (P = 0.0154) compared to healthy controls, suggesting roles in placental dysfunction . However, preclinical models show species-specific differences in hormonal regulation, limiting extrapolation to human pathophysiology . Contradictions in structural assignments (e.g., confusion with estradiol 3-sulfate 16-glucuronide) further complicate biomarker validation .
Q. What experimental designs are critical for studying the synthesis and regulation of this compound in vivo?
- Answer :
- Isotopic tracing : Administering [2H]-estriol to track conjugation kinetics in hepatic and placental tissues .
- Enzyme inhibition : Blocking sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs) to dissect rate-limiting steps .
- Cohort stratification : Matching gestational age, renal function, and hormonal status in clinical cohorts to control for confounding excretion rates .
Q. How do antibody cross-reactivity issues impact immunoassay specificity for this compound?
- Answer : Monoclonal antibodies raised against estriol (e.g., AS1.1) may cross-react with estriol 3-sulfate or estriol 3-glucuronide due to epitope similarities. Pre-adsorption with structurally related metabolites or tandem immunoaffinity-MS validation is required to minimize false positives .
Methodological Considerations
Q. What protocols ensure reliable sample preparation for this compound analysis in urine or plasma?
- Answer :
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate conjugated estrogens from urine, followed by enzymatic deconjugation (if quantifying free estriol) .
- Stability testing : Assess freeze-thaw cycles and storage conditions (-80°C with protease inhibitors) to prevent sulfate/glucuronide hydrolysis .
Q. How can researchers address discrepancies in reported metabolite concentrations across studies?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
